molecular formula C11H8BrN3OS B4892307 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide

5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide

Cat. No. B4892307
M. Wt: 310.17 g/mol
InChI Key: LKWPLRNUINZWET-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide exerts its anti-tumor activity by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. By inhibiting topoisomerase II, 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide prevents cancer cells from dividing and proliferating, leading to their eventual death.
Biochemical and physiological effects:
5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. In addition, 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been found to have good bioavailability and pharmacokinetic properties, which are important factors in drug development.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide in lab experiments is its specificity for topoisomerase II, which allows for targeted inhibition of cancer cells. However, 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has also been found to have off-target effects, which may limit its use in certain applications. Additionally, the synthesis of 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide can be challenging and time-consuming, which may make it difficult to produce large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide. One area of interest is the development of analogs of 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide with improved specificity and potency. Another potential direction is the investigation of 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide in combination with other anti-cancer agents, which may enhance its efficacy. Finally, further studies are needed to determine the safety and efficacy of 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide in preclinical and clinical trials, with the ultimate goal of developing a new cancer treatment option.

Scientific Research Applications

5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been studied for its potential use in drug discovery and development, particularly in the area of cancer research. Studies have shown that 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

5-bromo-N-[(Z)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3OS/c12-10-2-1-9(17-10)11(16)15-14-7-8-3-5-13-6-4-8/h1-7H,(H,15,16)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWPLRNUINZWET-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=N\NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-bromo-N'-[(Z)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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